Methyl2-(quinoxalin-5-yl)acetate
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Overview
Description
Methyl2-(quinoxalin-5-yl)acetate is a chemical compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoxaline ring attached to an acetate group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-(quinoxalin-5-yl)acetate typically involves the condensation of o-phenylenediamine with diethyl oxalate to form quinoxaline-2,3-dione. This intermediate is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing reaction conditions to achieve high yields and purity. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl2-(quinoxalin-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
Methyl2-(quinoxalin-5-yl)acetate has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging.
Medicine: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: The compound is utilized in the production of dyes, pigments, and polymeric materials
Mechanism of Action
The mechanism of action of methyl2-(quinoxalin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives can inhibit enzymes such as tyrosine kinases and topoisomerases, leading to antiproliferative effects in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species contributes to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Similar to quinoxaline, quinazoline is another nitrogen-containing heterocyclic compound with diverse biological activities.
Cinnoline: Cinnoline shares structural similarities with quinoxaline and exhibits comparable pharmacological properties.
Phthalazine: Phthalazine is an isomer of quinoxaline and is used in various medicinal applications.
Uniqueness
Methyl2-(quinoxalin-5-yl)acetate stands out due to its unique combination of a quinoxaline ring and an acetate group, which enhances its reactivity and versatility in chemical syntheses. This structural feature allows for the development of novel derivatives with improved biological activities and industrial applications .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 2-quinoxalin-5-ylacetate |
InChI |
InChI=1S/C11H10N2O2/c1-15-10(14)7-8-3-2-4-9-11(8)13-6-5-12-9/h2-6H,7H2,1H3 |
InChI Key |
WWJSXTQNKJEVLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C2C(=CC=C1)N=CC=N2 |
Origin of Product |
United States |
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